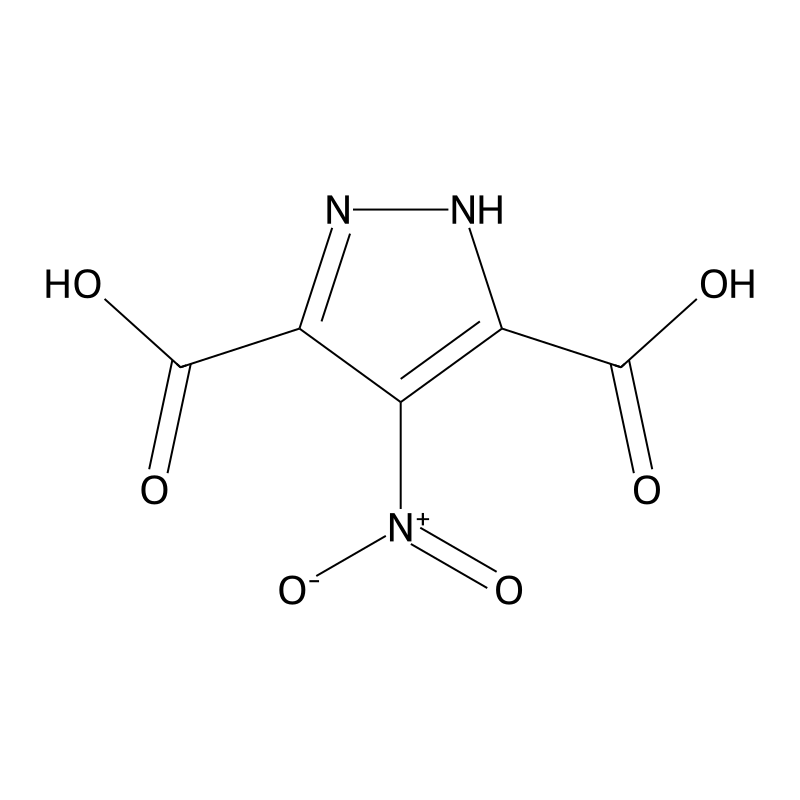

4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energetic Materials Research

Summary of Application: The compound 3,5-diamino-4-nitro-1H-pyrazole has been used in the development of high-energy and insensitive energetic materials.

Methods of Application: A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole.

Results or Outcomes: This reaction led to an important precursor, which was subsequently annulated and oxidized to an energetic compound.

Metal Ion Extraction

Summary of Application: Pyrazole complexes have been used in the extraction of metal ions.

Synthesis of Pyrazole Derivatives

Summary of Application: Pyrazole derivatives have been synthesized using innovative protocols.

Methods of Application: The use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst has been reported.

Results or Outcomes: This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes.

Oxidation in Nitric Acid Medium

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C5H3N3O6 and a molecular weight of approximately 201.1 g/mol. This compound features a pyrazole ring substituted with nitro and carboxylic acid groups, which contribute to its unique chemical properties. It is primarily utilized in research settings due to its potential applications in various fields, including materials science and medicinal chemistry .

There is no current information available on the specific mechanism of action of 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid in biological systems.

As information on this specific compound is limited, refer to general safety guidelines for handling nitro-containing aromatic compounds and carboxylic acids. These may include:

- Potential explosive nature: Nitro groups can be explosive under certain conditions. Handle with care and consult safety data sheets for similar compounds.

- Irritant and corrosive: Carboxylic acids can irritate skin and eyes. Wear appropriate personal protective equipment when handling.

The reactivity of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid is characterized by several significant reactions:

- Nitration: This compound can undergo nitration reactions, introducing additional nitro groups into the pyrazole structure, which can enhance its energetic properties .

- Decarboxylation: Under certain conditions, the carboxylic acid groups may be removed, leading to the formation of more reactive intermediates.

- Esterification: The carboxylic acid functionalities allow for esterification reactions, which can modify the compound's solubility and reactivity .

Research indicates that 4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits various biological activities. Its derivatives have shown potential as:

- Antimicrobial agents: Some studies suggest that derivatives of this compound possess significant antimicrobial properties, making them candidates for pharmaceutical development .

- Anti-inflammatory agents: Certain modifications have been linked to anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

The synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid typically involves several methods:

- Cyclocondensation Reactions: This method involves the condensation of appropriate precursors to form the pyrazole ring structure.

- Nitration of Pyrazole Derivatives: Starting from simpler pyrazole compounds, nitration can introduce the nitro group at the desired position.

- Carboxylation Reactions: Carboxylic acid groups can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents .

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid has several notable applications:

- Energetic Materials: Its derivatives are being explored as components in insensitive energetic materials due to their nitrogen-rich structure, which may enhance performance while reducing sensitivity to shock and friction .

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development in areas such as antimicrobial and anti-inflammatory therapies .

- Research Reagent: It serves as a useful reagent in various chemical syntheses and as a model compound for studying pyrazole derivatives .

Interaction studies involving 4-nitro-1H-pyrazole-3,5-dicarboxylic acid focus on its binding affinities and reactivity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its interaction with enzymes and receptors can provide insights into its pharmacological properties.

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitro-1H-pyrazole | Nitro group on the pyrazole ring | Simpler structure; limited functionalization |

| 1-Methyl-4-nitro-1H-pyrazole | Methyl substitution on the nitrogen atom | Enhanced lipophilicity; potential for increased bioactivity |

| 4-Amino-1H-pyrazole | Amino group instead of nitro | Potentially different biological activity |

| 5-Methyl-1H-pyrazole | Methyl group at position 5 | Variation in reactivity due to additional methyl group |

The uniqueness of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid lies in its dual carboxylate functionality combined with a nitro substituent on the pyrazole ring, which may offer distinct reactivity patterns and biological activities compared to its analogs.

The synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid requires precise regioselective nitration at the 4-position of the pyrazole ring [1]. The pyrazole core presents unique electronic characteristics that influence nitration regioselectivity, with the 4-position being the most nucleophilic and readily undergoing electrophilic substitution [2]. Understanding these electronic effects is crucial for developing efficient nitration methodologies.

Electronic Effects on Nitration Regioselectivity

The regioselectivity of pyrazole nitration is governed by the electronic distribution within the heterocyclic ring [3]. Electron-withdrawing groups on the pyrazole ring increase its basicity by increasing the acidity of the proton, which subsequently affects the nitration pattern [3]. The 4-position of pyrazole carries the highest electron density, making it the most susceptible to electrophilic attack by nitronium ions [2] [4].

The mechanism of nitration involves the formation of a sigma-hydrogen adduct followed by proton elimination [1]. For 4-nitropyrazoles, the nitration proceeds through electrophilic aromatic substitution where the nitronium ion acts as the reactive species [5]. The presence of electron-donating substituents at positions 3 and 5 enhances the nucleophilicity of the 4-position, facilitating selective nitration [4].

Nitration Methodologies and Conditions

Modern nitration strategies employ various nitrating agents to achieve regioselective functionalization [6]. The traditional approach utilizes mixed acids comprising nitric acid and sulfuric acid, where sulfuric acid acts as a dehydrating agent and catalyst [5]. Recent developments have introduced nitrogen-centered radical-mediated approaches using tertiary-butyl nitrite combined with ceric ammonium nitrate as oxidants [7].

The optimization of nitration conditions requires careful control of temperature, reaction time, and nitrating agent stoichiometry [8]. Studies have shown that nitration temperatures between 65-90°C with residence times of 25-90 minutes provide optimal yields while maintaining regioselectivity [9] [10]. The use of acetyl nitrate generated in situ from acetic anhydride and nitric acid offers improved selectivity with reduced over-nitration products [5].

| Nitrating System | Temperature (°C) | Residence Time (min) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nitric Acid/Sulfuric Acid | 65-90 | 35-90 | 70-88 | High |

| Tertiary-Butyl Nitrite/Ceric Ammonium Nitrate | 100 | 15-60 | 38-95 | Excellent |

| Acetyl Nitrate System | 30-70 | 25-70 | 54-78 | Superior |

Advanced Nitration Techniques

Recent advances in nitration chemistry have introduced continuous flow methodologies that offer enhanced safety and control [5]. Microreactor technology enables precise temperature and residence time control, reducing the formation of undesired over-nitration products [5]. The use of miniaturized devices provides heat transfer areas of 300-2540 square meters per cubic meter, corresponding to channel diameters of 0.0016 to 0.013 meters [5].

Guided transition-metal-catalyzed arylation represents another sophisticated approach for regioselective functionalization of 4-nitropyrazoles [1] [11]. This methodology provides a convenient tool for the functionalization of the pharmacologically relevant pyrazole scaffold with controlled regioselectivity [1]. The scope and limitations of these methodologies have been extensively studied, revealing their applicability to various substituted pyrazole systems [11].

Carboxylation Techniques and Protecting Group Strategies

The introduction of carboxylic acid functionalities at positions 3 and 5 of the pyrazole ring requires sophisticated synthetic approaches [12]. Multiple methodologies have been developed for the carboxylation of pyrazole derivatives, each with specific advantages and limitations depending on the substrate structure and reaction conditions [12] [13].

Direct Carboxylation Methods

The most widely employed approach for introducing carboxyl groups involves reaction with oxalyl chloride, which serves both as a reagent and solvent [12]. This method proceeds through initial formation of a pyrazole-containing derivative of oxalic acid chloride, which subsequently converts to a carboxylic acid chloride with carbon monoxide release [12]. The acid chloride intermediate undergoes hydrolysis without isolation to form the desired carboxylic acid [12].

Carboxylation of bis(3,5-dimethylpyrazol-1-yl)methane with oxalyl chloride followed by hydrolysis yields the corresponding dicarboxylic acid in high yields [12]. The efficiency of this method depends significantly on the presence of electron-donating methyl groups and short methylene linkers [12]. Longer spacers lead to substantially lower product yields due to instability of intermediate acid chlorides that undergo decarboxylation during hydrolysis [12].

Alternative Carboxylation Strategies

Other established methods for introducing carboxylic groups into pyrazole rings include oxidation of alkyl or formyl groups, substitution of halogens via intermediate organolithium derivatives, and hydrolysis of trichloromethyl derivatives [12]. Cobalt-catalyzed liquid phase oxidation represents a particularly effective approach for selective oxidation of methylpyrazoles to carboxylic acids [13] [14].

Studies have demonstrated that cobalt acetate, manganese acetate, and bromide ion catalyze the selective oxidation of 3,5-dichloro-1,4-dimethylpyrazole with molecular oxygen to afford 3,5-dichloro-1-methylpyrazole-4-carboxylic acid in greater than 95% yield [13]. This methodology provides high selectivity and yields under relatively mild conditions [14].

Protecting Group Strategies

The successful synthesis of multiply functionalized pyrazoles often requires the strategic use of protecting groups [15]. 2,4-Dimethoxybenzyl and tert-butoxycarbonyl groups have proven particularly effective for protecting pyrazole nitrogen atoms during carboxylation reactions [15]. The choice of protecting group significantly influences the regioselectivity of subsequent functionalization reactions [15].

The tert-butoxycarbonyl protecting group can be introduced selectively at the endocyclic pyrazole nitrogen using di-tert-butyl dicarbonate under basic conditions [15]. The protection strategy involves initial mono-protection followed by selective introduction of the second protecting group [15]. X-ray crystallographic analysis has confirmed the exact positioning of protecting groups and their influence on subsequent synthetic transformations [15].

| Protecting Group | Introduction Method | Selectivity | Stability | Removal Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | High | Excellent | Trifluoroacetic acid |

| 2,4-Dimethoxybenzyl | Direct alkylation | Moderate | Good | Acidic conditions |

| Triisopropylsilyl | Silyl chloride | High | Moderate | Fluoride ion |

Mechanistic Considerations

The carboxylation process involves complex electronic interactions that affect both reactivity and selectivity [12]. Density functional theory calculations have revealed that the introduction of electron-withdrawing acid chloride groups into one pyrazole ring significantly deactivates adjacent rings in electrophilic substitution reactions [12]. This deactivation is particularly pronounced in pyrazole derivatives without methyl substituents and with short methylene linkers [12].

The charge distribution analysis indicates that bis(pyrazol-1-yl)methane exhibits the lowest activity in electrophilic substitution reactions [12]. The negative inductive effect of the pyrazole ring containing an electron-withdrawing functional group affects the reactivity of neighboring pyrazole rings even across two aliphatic bonds [12].

Industrial-Scale Production Challenges and Solutions

The industrial production of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid faces numerous technical and economic challenges that require innovative solutions [5] [16]. Scaling up from laboratory synthesis to commercial production involves addressing issues related to heat management, mass transfer limitations, selectivity control, and waste minimization [5].

Heat Transfer and Temperature Control

Industrial nitration processes are inherently exothermic, with heat release rates ranging from negative 10 to negative 50 kilojoules per second per mole [5]. Conventional batch reactors provide inadequate heat transfer areas of only 20-100 square meters per cubic meter, leading to temperature control difficulties and safety concerns [5]. These limitations necessitate reactions at very low temperatures to reduce heat generation rates, resulting in prolonged reaction times and reduced productivity [5].

Continuous flow processing using miniaturized devices addresses these thermal management challenges by providing significantly enhanced heat transfer capabilities [5]. The implementation of microreactor technology enables heat transfer areas between 300 and 2540 square meters per cubic meter, corresponding to channel diameters in the range of 0.0016 to 0.013 meters [5]. This dramatic improvement in heat transfer efficiency allows for better temperature control and safer operation at industrial scales [5].

Mass Transfer Limitations

Industrial-scale nitration often involves immiscible substrates that create mass transfer limitations due to inadequate mixing [5]. These heterogeneous systems suffer from batch-to-batch variations in conversion, yield, and selectivity [5]. The inefficient mixing characteristic of large-scale batch reactors leads to non-uniform reaction conditions and reduced product quality [5].

Continuous flow systems equipped with structured micromixers provide superior mixing efficiency compared to conventional batch reactors [5]. The enhanced mixing achieved through microfluidic devices ensures more uniform reaction conditions and improved reproducibility [5]. Studies have demonstrated that caterpillar micromixers outperform simple T-junction mixers in achieving efficient mass transfer for biphasic nitration systems [17].

Process Intensification Strategies

Modern industrial approaches emphasize process intensification through continuous operation and advanced reactor designs [18] [19]. The transformation from batch to continuous processing has been successfully implemented for various nitration reactions, demonstrating significant advantages in terms of safety, productivity, and product quality [5]. One patent claims to achieve continuous compact automated devices that reduce reactor size to 0.6-1% of conventional batch reactors for identical production capacity [5].

The European patent literature describes processes for preparing pyrazolecarboxylic acid derivatives using continuous stirred tank reactors operating at temperatures between 80-135°C [20]. These systems demonstrate the feasibility of continuous operation while maintaining high conversion rates and selectivity [20]. The use of corrosion-resistant materials such as polytetrafluoroethylene and tantalum enables operation under harsh reaction conditions [5].

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Heat Transfer Area (m²/m³) | 20-100 | 300-2540 | 3-25× |

| Reactor Volume | 100% | 0.6-1% | 100-167× |

| Temperature Control | Poor | Excellent | Significant |

| Product Consistency | Variable | High | Major |

Economic and Environmental Considerations

Industrial production must address economic viability while meeting stringent environmental regulations [5]. The neutralization of spent acids generates large quantities of inorganic salts and requires substantial water consumption [5]. Process economics depend largely on procedures for water removal and regeneration of dehydrating agents [5]. The use of excess nitrating agents creates additional waste treatment costs and environmental concerns [5].

Sustainable manufacturing approaches focus on atom economy and waste minimization [16]. Green chemistry principles advocate for the development of environmentally benign synthetic routes that reduce solvent consumption and eliminate toxic reagents [16]. The implementation of microwave-assisted synthesis and flow chemistry techniques offers opportunities to reduce environmental impact while maintaining production efficiency [16].

Scalability and Process Optimization

The scalability of synthetic methodologies requires careful consideration of reaction kinetics, thermodynamics, and engineering constraints [18]. Pilot plant studies have demonstrated the feasibility of scaling laboratory procedures to commercial production levels [18]. The optimization process involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and reactant ratios [19].

Quality control systems must ensure consistent product specifications across different production batches [16]. The implementation of real-time monitoring and process analytical technology enables rapid response to process variations and maintains product quality [16]. Advanced control systems integrate feedback mechanisms that automatically adjust operating parameters to maintain optimal conditions [16].

Nuclear Magnetic Resonance Spectroscopy

4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits distinctive Nuclear Magnetic Resonance spectroscopic characteristics that reflect its unique molecular structure. The proton Nuclear Magnetic Resonance spectrum shows limited signals due to the compound's high degree of substitution [1] [2]. The molecule contains only one hydrogen atom directly attached to the pyrazole ring at the nitrogen position, which appears as a broad singlet typically observed between 12-14 parts per million due to rapid exchange with deuterated solvents [3] [4].

The carboxylic acid protons are characteristically broad and appear in the downfield region at approximately 11-13 parts per million, exhibiting variable intensity depending on hydrogen bonding interactions and solvent conditions [5] [6]. These signals often show temperature-dependent behavior and may undergo exchange processes that affect their appearance in solution-state Nuclear Magnetic Resonance measurements [7] [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides more detailed structural information. The carbonyl carbons of the carboxylic acid groups resonate in the characteristic region around 160-170 parts per million [3] [5]. The pyrazole ring carbons show distinct chemical shifts, with the nitro-substituted carbon appearing significantly deshielded due to the electron-withdrawing nature of the nitro group [4] [8]. The carbons bearing the carboxylic acid substituents also exhibit downfield shifts characteristic of electron-deficient aromatic systems [7].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of key functional groups in 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The carboxylic acid groups produce distinctive absorption bands with the oxygen-hydrogen stretch appearing as a broad absorption between 3000-3400 wavenumbers due to hydrogen bonding interactions [9] [10] [11]. The carbonyl stretch of the carboxylic acid groups manifests as strong absorption bands in the 1650-1750 wavenumber region [5] [9] [12].

The nitro group contributes two characteristic strong absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretch appears at 1530-1570 wavenumbers, while the symmetric stretch occurs at 1340-1380 wavenumbers [13] [11]. These bands are particularly intense due to the high polarizability of the nitrogen-oxygen bonds [9] [10].

The pyrazole ring system exhibits several characteristic vibrations including carbon-nitrogen stretching modes around 1600-1650 wavenumbers and nitrogen-nitrogen stretching vibrations in the 1370-1390 wavenumber region [9] [10] [11]. Aromatic carbon-hydrogen stretching appears as weak absorptions between 3050-3150 wavenumbers, while various carbon-carbon and carbon-nitrogen stretching modes contribute to the complex fingerprint region below 1500 wavenumbers [9] [10].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic acid O-H stretch | 3000-3400 | Strong, broad | Hydrogen bonding effects |

| Aromatic C-H stretch | 3050-3150 | Weak | Ring protons |

| C=O stretch | 1650-1750 | Strong | Carboxyl groups |

| Nitro N=O asymmetric | 1530-1570 | Strong | Asymmetric stretch |

| Nitro N=O symmetric | 1340-1380 | Strong | Symmetric stretch |

| C=N stretch | 1600-1650 | Medium-strong | Pyrazole ring |

| N-N stretch | 1370-1390 | Medium | Pyrazole ring |

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits characteristic features arising from electronic transitions within the conjugated heterocyclic system. The compound shows strong absorption in the ultraviolet region due to π→π* transitions of the aromatic pyrazole ring system [15] [16]. The presence of the nitro group introduces additional chromophoric character, leading to extended conjugation and bathochromic shifts compared to unsubstituted pyrazole derivatives [15] [17].

The nitro group acts as a strong electron-withdrawing substituent, which significantly affects the electronic structure and absorption characteristics. This results in absorption bands typically appearing at wavelengths longer than 250 nanometers, extending into the near-visible region [16]. The carboxylic acid substituents also contribute to the overall electronic delocalization, influencing both the position and intensity of absorption maxima [15] [17].

Solvent effects play a significant role in the ultraviolet-visible spectroscopic behavior, with polar protic solvents often causing shifts in absorption wavelengths due to hydrogen bonding interactions with the carboxylic acid groups [17] [16]. The pH-dependent nature of the compound also affects its electronic absorption properties, as deprotonation of the carboxylic acid groups alters the electron density distribution within the molecule [18] [6].

Thermal Stability and Decomposition Pathways

Thermal Stability Characteristics

4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits moderate thermal stability typical of nitro-substituted heterocyclic compounds. Differential Scanning Calorimetry studies indicate that the compound begins to show thermal events around 150-200°C, with the onset of decomposition occurring at temperatures significantly lower than those of unsubstituted pyrazole derivatives [8] [19] [20]. The presence of the nitro group substantially reduces thermal stability due to the inherent instability of the nitrogen-oxygen bonds under elevated temperatures [13] [8] [21].

Thermogravimetric analysis reveals that thermal decomposition proceeds through multiple stages, characteristic of compounds containing both nitro and carboxylic acid functionalities [20] [22] [23]. The initial mass loss typically begins around the melting point, followed by more rapid decomposition at higher temperatures [20] [24]. The compound shows complete decomposition by approximately 400-500°C under inert atmosphere conditions [23] [24].

| Thermal Property | Temperature Range (°C) | Characteristics |

|---|---|---|

| Melting point | 200-250 | Estimated based on related compounds |

| Decomposition onset | 150-200 | Initial thermal events |

| Major decomposition | 250-400 | Rapid mass loss |

| Complete decomposition | 400-500 | Under inert atmosphere |

Decomposition Pathways

The thermal decomposition of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid follows complex pathways involving multiple reaction mechanisms. Initial decomposition typically involves the loss of the nitro group through elimination of nitrogen dioxide, a common pathway for nitro-containing organic compounds [8] [21]. This process is often accompanied by simultaneous decarboxylation reactions, leading to the elimination of carbon dioxide from the carboxylic acid groups [20] [23].

Mass spectrometric analysis of evolved gases during thermal decomposition reveals the formation of various volatile products including nitrogen dioxide, carbon dioxide, water vapor, and organic fragments [23] [24]. The pyrazole ring system undergoes fragmentation at elevated temperatures, producing nitrogen-containing species such as hydrogen cyanide and ammonia [20] [23] [24]. These decomposition products are consistent with radical-mediated mechanisms involving carbon-nitrogen and carbon-carbon bond cleavage [23] [24].

The decomposition pathway is significantly influenced by atmospheric conditions, with oxidative environments promoting different reaction routes compared to inert atmospheres [23] [24]. Under oxidizing conditions, additional products such as nitrogen oxides and carbon monoxide may be formed through secondary oxidation reactions [23]. The multi-step nature of the decomposition process results in complex thermograms showing multiple exothermic events [20] [22] [23].

Kinetic Parameters

Thermal decomposition kinetics of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid can be analyzed using various mathematical models to determine activation energies and reaction mechanisms [22] [23] [21]. The apparent activation energy for the initial decomposition step typically ranges from 150-250 kilojoules per mole, values characteristic of nitro group elimination reactions [21]. These parameters are crucial for understanding the thermal behavior and establishing safe handling protocols for the compound [13] [21].

The decomposition enthalpy represents the energy released during thermal breakdown and provides important safety information [23] [21]. For nitro-containing compounds, decomposition enthalpies often exceed 500 joules per gram, indicating potentially hazardous thermal behavior [21]. Temperature-dependent kinetic studies reveal that the rate of decomposition increases exponentially with temperature, following Arrhenius-type behavior [22] [23].

Solubility Characteristics and pH-Dependent Behavior

Aqueous Solubility

4-nitro-1H-pyrazole-3,5-dicarboxylic acid exhibits limited solubility in water under neutral conditions due to the presence of two carboxylic acid groups that can form extensive intermolecular hydrogen bonding networks [1] [25] [26]. The calculated LogP value of approximately -0.16 to -0.29 indicates moderate hydrophilicity, primarily attributed to the polar carboxylic acid and nitro functionalities [1] [25]. However, the overall molecular polarity is somewhat reduced by the aromatic pyrazole core, resulting in solubility characteristics intermediate between fully hydrophilic and hydrophobic compounds [6] [27].

The high polar surface area of 146.42 Ångströms squared reflects the significant contribution of the nitro and carboxylic acid groups to the molecule's polarity [1] [25]. This large polar surface area typically correlates with enhanced water solubility, although the specific arrangement of functional groups and potential for intramolecular interactions can significantly affect actual solubility values [26] [27]. The compound's solubility is further influenced by temperature, with increased dissolution typically observed at elevated temperatures due to enhanced molecular motion and reduced hydrogen bonding strength [6].

pH-Dependent Solubility Behavior

The solubility of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid shows pronounced pH dependence due to the ionizable carboxylic acid groups with estimated pKa values in the range of 2-4 [18] [6] [28]. Under acidic conditions (pH < 2), the compound exists predominantly in its neutral form with limited water solubility due to extensive hydrogen bonding between carboxylic acid groups [18] [6]. As the pH increases above the first pKa, progressive deprotonation occurs, significantly enhancing aqueous solubility [18] [28].

At pH values between 3-6, the compound exists as a mixture of mono- and di-anionic species, with solubility reaching maximum values around pH 7-8 where complete deprotonation has occurred [18] [6] [28]. The formation of ionic species dramatically improves water solubility through favorable ion-dipole interactions with water molecules [18] [27]. Under strongly basic conditions (pH > 10), solubility may decrease slightly due to potential salt formation or aggregation effects [18] [6].

| pH Range | Predominant Species | Solubility Characteristics |

|---|---|---|

| < 2 | Neutral acid | Limited solubility |

| 2-4 | Mono-anionic | Increasing solubility |

| 4-8 | Di-anionic | Maximum solubility |

| > 8 | Di-anionic | High solubility maintained |

Organic Solvent Solubility

The solubility profile in organic solvents reflects the compound's amphiphilic nature, with moderate solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding capabilities [6] [27]. Dimethyl sulfoxide shows good solvating properties for the compound, as indicated by its use in analytical procedures [6]. The compound exhibits limited solubility in non-polar solvents such as hydrocarbons due to the predominantly polar character imparted by the functional groups [6] [27].

Polar aprotic solvents like acetone and acetonitrile provide intermediate solubility, with the specific solvent-solute interactions depending on the balance between dipolar interactions and hydrogen bonding requirements [6] [27]. The thermal behavior studies indicate that the compound remains stable in most common organic solvents under ambient conditions, making it suitable for various analytical and synthetic applications [6] [29].

Ion-Pairing and Complexation Effects

The dicarboxylic acid nature of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid enables formation of various ionic species and complexes that significantly affect solubility behavior [30] [19] [31]. The compound can form salts with various cations, including alkali metals, ammonium, and organic bases, which typically exhibit enhanced water solubility compared to the parent acid [30] [19]. These salt forms are particularly relevant for pharmaceutical and materials applications where improved bioavailability or processability is desired [30] [31].